Propanamide, N-(4-ethynylphenyl)-2-methyl-
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Overview
Description
Propanamide, N-(4-ethynylphenyl)-2-methyl-: is an organic compound with the molecular formula C11H11NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-ethynylphenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylaniline and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane is used, and the reaction mixture is stirred at room temperature.
Catalysts and Reagents: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Propanamide, N-(4-ethynylphenyl)-2-methyl- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-ethynylphenyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Propanamide, N-(4-ethynylphenyl)-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-ethynylphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(4-ethynylphenyl)-: Similar in structure but lacks the 2-methyl group.
Propanamide, N-(4-ethynylphenyl)-2-chloro-: Contains a chlorine atom instead of a methyl group.
Propanamide, N-(4-ethynylphenyl)-2-ethyl-: Contains an ethyl group instead of a methyl group.
Uniqueness
Propanamide, N-(4-ethynylphenyl)-2-methyl- is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(4-ethynylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHUPEMGXIYANG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450418 |
Source
|
Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111448-80-7 |
Source
|
Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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